Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate
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Overview
Description
Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate typically involves the reaction of 5-methylthiophene-2-carbaldehyde with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including aldol condensation and subsequent enolate formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of automated systems and advanced analytical techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit kinases or other enzymes involved in signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 2,5-dimethylthiophene
- 2-thiophenecarboxaldehyde
- 2-thiophenemethanol
- Thiophene-2-carboxylic acid .
Uniqueness
Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate is unique due to the presence of the trifluoromethyl group and the enolate moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6F3NaO2S |
---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
sodium;(Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C9H7F3O2S.Na/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12;/h2-4,14H,1H3;/q;+1/p-1/b8-4-; |
InChI Key |
YHMUMDPDVWHGNM-ZYFYRQFPSA-M |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Origin of Product |
United States |
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